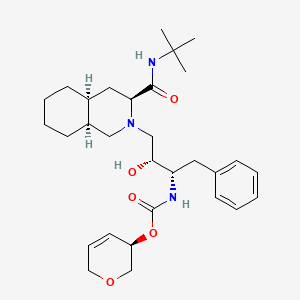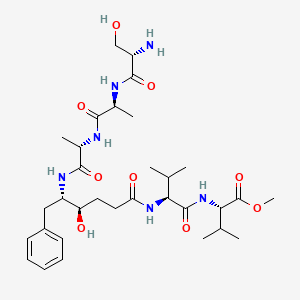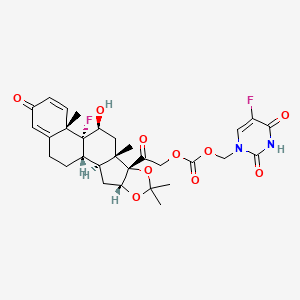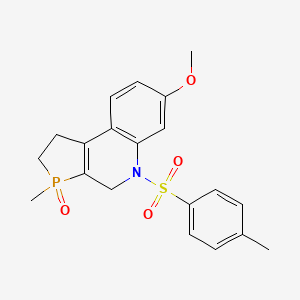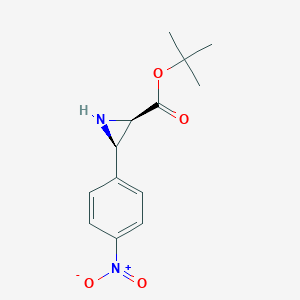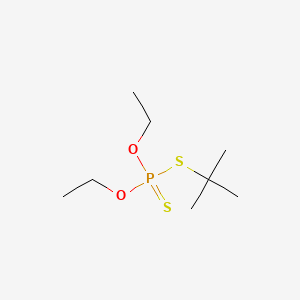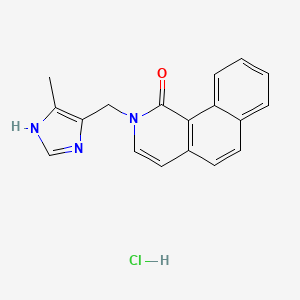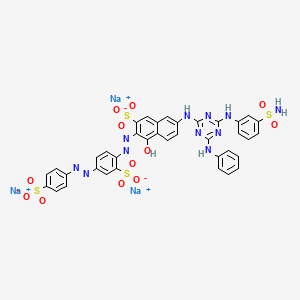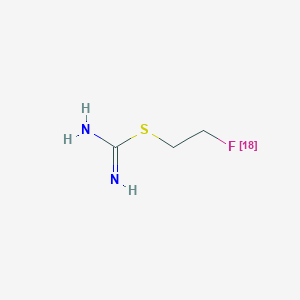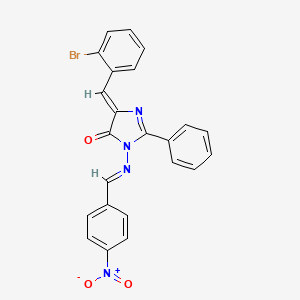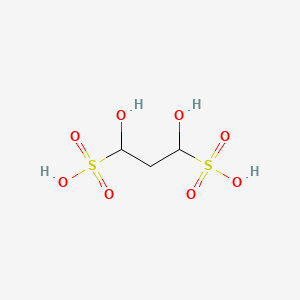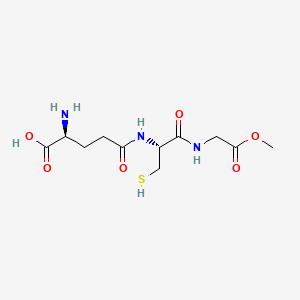
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester is a compound that plays a significant role in various biochemical processes. It is a derivative of glutathione, a tripeptide composed of glycine, L-glutamic acid, and L-cysteine. This compound is known for its antioxidant properties and is involved in the detoxification of harmful substances in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester typically involves the esterification of the carboxyl group of glutathione. This process can be achieved through various chemical reactions, including the use of methanol and hydrochloric acid under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its antioxidant activity.
Reduction: It can be reduced back to its thiol form, which is essential for its function in redox reactions.
Substitution: The ester group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific pH and temperature ranges, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives that can have different biological activities.
科学研究应用
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and the formation of disulfide bonds.
Biology: This compound is studied for its role in cellular antioxidant defense mechanisms and its involvement in detoxification processes.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cancer.
Industry: The compound is used in the development of antioxidant formulations for pharmaceuticals and cosmetics.
作用机制
The mechanism of action of Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester involves its ability to donate electrons and neutralize reactive oxygen species. This compound interacts with various molecular targets, including enzymes like glutathione peroxidase, which catalyzes the reduction of peroxides. The pathways involved in its action include the glutathione cycle, which is crucial for maintaining cellular redox balance.
相似化合物的比较
Similar Compounds
Glutathione: A tripeptide composed of glycine, L-glutamic acid, and L-cysteine, known for its antioxidant properties.
γ-L-Glutamyl-L-cysteine: A dipeptide that is a precursor to glutathione and shares similar antioxidant functions.
N-Acetylcysteine: A derivative of L-cysteine that is used as a mucolytic agent and has antioxidant properties.
Uniqueness
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester is unique due to its esterified form, which can enhance its stability and bioavailability. This modification allows it to be used in various applications where the non-esterified form may be less effective.
属性
CAS 编号 |
97451-45-1 |
|---|---|
分子式 |
C11H19N3O6S |
分子量 |
321.35 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O6S/c1-20-9(16)4-13-10(17)7(5-21)14-8(15)3-2-6(12)11(18)19/h6-7,21H,2-5,12H2,1H3,(H,13,17)(H,14,15)(H,18,19)/t6-,7-/m0/s1 |
InChI 键 |
GZFOMNDCXQBAAX-BQBZGAKWSA-N |
手性 SMILES |
COC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


